
trans 2-(4-Isobutoxyphenyl)cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-(4-Isobutoxyphenyl)cyclopropanecarboxylic acid: is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with an isobutoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Isobutoxyphenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by functional group transformations. One common method involves the reaction of 4-isobutoxystyrene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent oxidation and carboxylation steps yield the desired carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Formation of 4-isobutoxybenzaldehyde or 4-isobutoxybenzoic acid.
Reduction: Formation of trans-2-(4-isobutoxyphenyl)cyclopropanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of cyclopropane-containing pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as a ligand for biological receptors, given its structural similarity to certain bioactive molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which trans-2-(4-Isobutoxyphenyl)cyclopropanecarboxylic acid exerts its effects depends on its specific application. For instance, as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring can confer rigidity to the molecule, enhancing its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
- trans-2-(4-Methoxyphenyl)cyclopropanecarboxylic acid
- trans-2-(4-Ethoxyphenyl)cyclopropanecarboxylic acid
- trans-2-(4-Propoxyphenyl)cyclopropanecarboxylic acid
Comparison: Compared to its analogs, trans-2-(4-Isobutoxyphenyl)cyclopropanecarboxylic acid is unique due to the presence of the isobutoxy group, which can influence its physical properties, reactivity, and biological activity. The bulkier isobutoxy group may enhance lipophilicity and membrane permeability, potentially improving its efficacy in certain applications.
Propriétés
Formule moléculaire |
C14H18O3 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
(1R,2R)-2-[4-(2-methylpropoxy)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c1-9(2)8-17-11-5-3-10(4-6-11)12-7-13(12)14(15)16/h3-6,9,12-13H,7-8H2,1-2H3,(H,15,16)/t12-,13+/m0/s1 |
Clé InChI |
VVTHTRMVKKHTAY-QWHCGFSZSA-N |
SMILES isomérique |
CC(C)COC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)C2CC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid](/img/structure/B13721687.png)
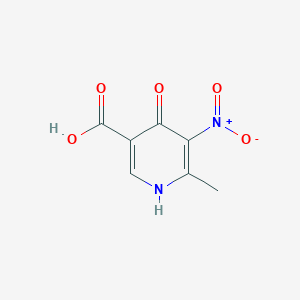

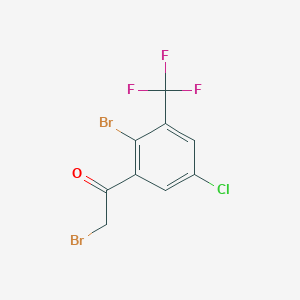

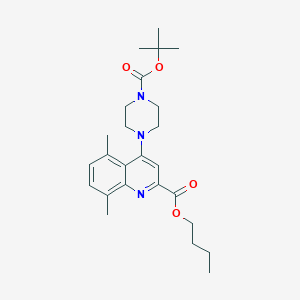
![[2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]carbamic acid tert-butyl ester](/img/structure/B13721716.png)
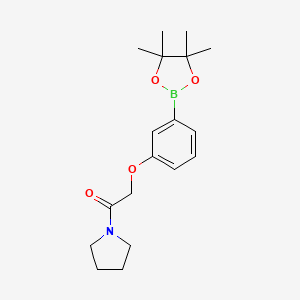
![6-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid methyl ester](/img/structure/B13721725.png)
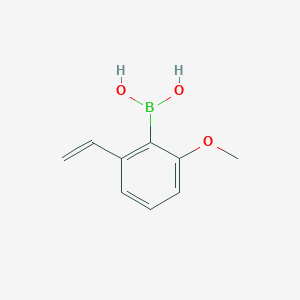


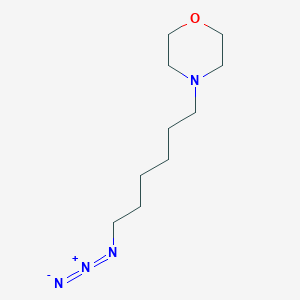
![1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721772.png)
